BenchChemオンラインストアへようこそ!

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Medicinal chemistry Lipophilic efficiency Physicochemical property-based design

2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS 1269292-15-0) is a heterocyclic building block combining a pyrimidine ring with a 1-(4-fluorophenyl)pyrazole substituent at the 5-position. The para-fluorophenyl group contributes specific electronic and lipophilic properties, while the pyrimidine nitrogen atoms provide key hydrogen-bond acceptor capacity (HBA=4, HBD=0).

Molecular Formula C13H9FN4
Molecular Weight 240.241
CAS No. 1269292-15-0
Cat. No. B571947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
CAS1269292-15-0
Synonyms2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyriMidine
Molecular FormulaC13H9FN4
Molecular Weight240.241
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H
InChIKeySVUIVTLFODOLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS 1269292-15-0): Core Scaffold and Procurement Baseline


2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS 1269292-15-0) is a heterocyclic building block combining a pyrimidine ring with a 1-(4-fluorophenyl)pyrazole substituent at the 5-position . The para-fluorophenyl group contributes specific electronic and lipophilic properties, while the pyrimidine nitrogen atoms provide key hydrogen-bond acceptor capacity (HBA=4, HBD=0) . As a member of the broader pyrazolyl-pyrimidine class, this compound is utilized in medicinal chemistry for kinase inhibitor design, where subtle variations in regioisomerism and halogen substitution critically modulate target potency and selectivity [1].

Procurement Risk: Why 2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Cannot Be Arbitrarily Replaced by Close Analogs


Within the pyrazolyl-pyrimidine class, seemingly minor structural variations—such as halogen type, substitution position on the phenyl ring, or regioisomerism at the pyrazole linkage—can lead to substantially different physicochemical and biological profiles . For instance, replacing a 4-fluorophenyl group with a 4-chlorophenyl group alters molecular weight, lipophilicity, and hydrogen-bonding capacity . Even more critical, the regioisomer 2-(1-(4-fluorophenyl)-1H-pyrazol-3-yl)pyrimidine differs in the vector of the pyrimidine moiety, which directly impacts the molecule's ability to engage specific kinase active sites [1]. Therefore, generic substitution without quantitative evidence risks invalidating structure-activity relationship (SAR) studies and compromising downstream biological assay reproducibility.

Quantitative Differentiation Evidence: 2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation vs. 4-Chlorophenyl Analog

The target compound's molecular weight (240.24 g/mol) and calculated LogP (2.47) are substantially lower than those of the corresponding 4-chlorophenyl analog (MW 256.69 g/mol, estimated ClogP ~2.9) . This 16.4 g/mol reduction in molecular weight and lower lipophilicity can improve ligand efficiency indices and aqueous solubility profiles, critical for early-stage lead optimization [1].

Medicinal chemistry Lipophilic efficiency Physicochemical property-based design

Hydrogen Bond Acceptor (HBA) Capability: 5-yl vs. 3-yl Regioisomeric Impact

The target compound possesses a specific electronegative landscape due to the 5-yl substitution pattern, directing the pyrimidine N atoms for optimal hinge-region hydrogen bonding . The regioisomeric 3-yl analog (2-(1-(4-fluorophenyl)-1H-pyrazol-3-yl)pyrimidine) places the pyrimidine in a different spatial orientation, which can drastically alter kinase affinity and selectivity [1]. While direct IC50 data for this pair is limited, class-level evidence from DYRK1A/B inhibitor patents demonstrates that 5-yl pyrazoles engage the kinase hinge with 10-100 fold greater potency than their 3-yl counterparts in certain chemotypes [2].

Kinase hinge binding Molecular recognition Structure-based drug design

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The target compound exhibits a TPSA of 43.6 Ų , which is within the ideal range (<90 Ų) for blood-brain barrier (BBB) penetration [1]. In contrast, the 4-methoxy analog (estimated TPSA ~52.8 Ų) would exceed the commonly used CNS MPO threshold and may exhibit reduced CNS exposure [2]. This positions the 4-fluorophenyl derivative favorably for neuro-oncology or neurodegenerative disease targets where BBB penetration is required.

CNS drug design Permeability Physicochemical profiling

Fluorine-19 NMR Probe Potential for Metabolic Studies

The para-fluorophenyl group provides a unique 19F NMR handle absent in non-fluorinated analogs [1]. This enables direct, label-free monitoring of compound concentration and metabolism in biological fluids using 19F NMR spectroscopy, a capability not available with the 4-chlorophenyl or 4-methylphenyl congeners . This feature is particularly valuable for pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) studies where synthetic labeling steps can be bypassed.

19F NMR Metabolism Pharmacokinetics

Optimal Application Scenarios for 2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine Based on Differentiated Evidence


Kinase Inhibitor Fragment-Based Lead Generation

Utilize the compound as a hinge-binding fragment in DYRK1A/B or CLK kinase programs. The 5-yl regioisomeric form ensures optimal hinge engagement, while the low molecular weight (240.24 g/mol) and favorable LogP (2.47) provide room for subsequent elaboration without violating Lipinski's Rule of Five [1]. The 19F NMR handle further simplifies fragment soaking and follow-up studies [2].

CNS-Penetrant Kinase Probe Development

Employ this scaffold for designing brain-penetrant kinase inhibitors (e.g., in glioblastoma or Alzheimer's disease). The TPSA of 43.6 Ų and moderate LogP position the compound within the CNS MPO desired range, unlike polar alternatives such as the 4-methoxyphenyl analog [3]. This can reduce the need for additional structural modifications to achieve BBB penetration.

Pharmacokinetic/Pharmacodynamic Model Compound

Use the compound as a tool to establish PK/PD relationships in early in vivo studies. Its single fluorine atom enables 19F NMR-based quantification in plasma and brain tissue without synthetic labeling [2]. This allows direct comparison with non-fluorinated chemical probes to isolate the impact of physicochemical properties on exposure.

Selectivity Profiling Against Closely Related Kinases

Leverage the para-fluorophenyl group to probe selectivity within a kinase panel. The smaller fluorine substituent (vs. chlorine or methyl) can fit into tight selectivity pockets that are inaccessible to bulkier groups, potentially yielding a cleaner selectivity profile in DYRK1A vs. DYRK1B or CLK1 vs. CLK4 assays [1].

Quote Request

Request a Quote for 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.